molecular formula C6H5ClN4S B1610185 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 54356-38-6

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No. B1610185
CAS RN: 54356-38-6
M. Wt: 200.65 g/mol
InChI Key: XHXJUBYFDZFFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile is a halogenated heterocycle . It is also known by other names such as 4-Pyrimidinamine, 6-chloro-2-(methylthio)-, U 8342, 4-Amino-6-Chloro-2-methylthiopyrimidine, 4-Amino-6-chloro-2-methylmercaptopyrimidine, 6-Amino-4-chloro-2-methylmercapto pyrimidine, and 6-chloro-2-methylthiopyrimidin-4-ylamine .


Synthesis Analysis

The synthesis of 4-amino-1,6-dihydro-2-mercapto-6-arylpyrimidine-5-carbonitrile was accomplished by condensing aromatic aldehydes, malononitrile, and thiourea in ethanol . This compound on reaction with sodium hydroxide and dimethyl sulfate furnished 4-amino-1,6-dihydro-2-(methylthio)-6-arylpyrimidine-5-carbonitrile .


Molecular Structure Analysis

The molecular formula of 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile is C5H6ClN3S . The molecular weight is 175.639 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile appears as an off-white to beige or yellow crystalline powder . It has a melting point of 131.0 to 135.0 °C . It is soluble in methanol .

Mechanism of Action

A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

4-amino-2-chloro-6-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-5-3(2-8)4(9)10-6(7)11-5/h1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXJUBYFDZFFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474082
Record name 4-Amino-2-chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54356-38-6
Record name 4-Amino-2-chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Process for the production of 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine of the formula: ##STR9## comprising reacting malononitrile with carbon disulfide in the presence of a strong base to obtain a dianion of dicyanodithioacetic acid of the formula: ##STR10## and then is methylating the dianion of dicyanodithioacetic acid of formula II with a methylating agent to obtain a dicyanoketene dimethyl thioacetal of the formula: ##STR11## condensing the dicyanoketene dimethyl thioacetal of formula III with cyanamide in the presence of a base to obtain an anion of 2-cyano-3-cyanamino-3-methylthio-acrylonitirile of the formula: ##STR12## and then the anion of 2-cyano-3-cyanoamino-3-methylthio-acrylonitrile of formula IV is cyclized in the presence of hydrochloric acid to obtain the 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-cyano-3-cyanoamino-3-methylthio-acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 3
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 5
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.